N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

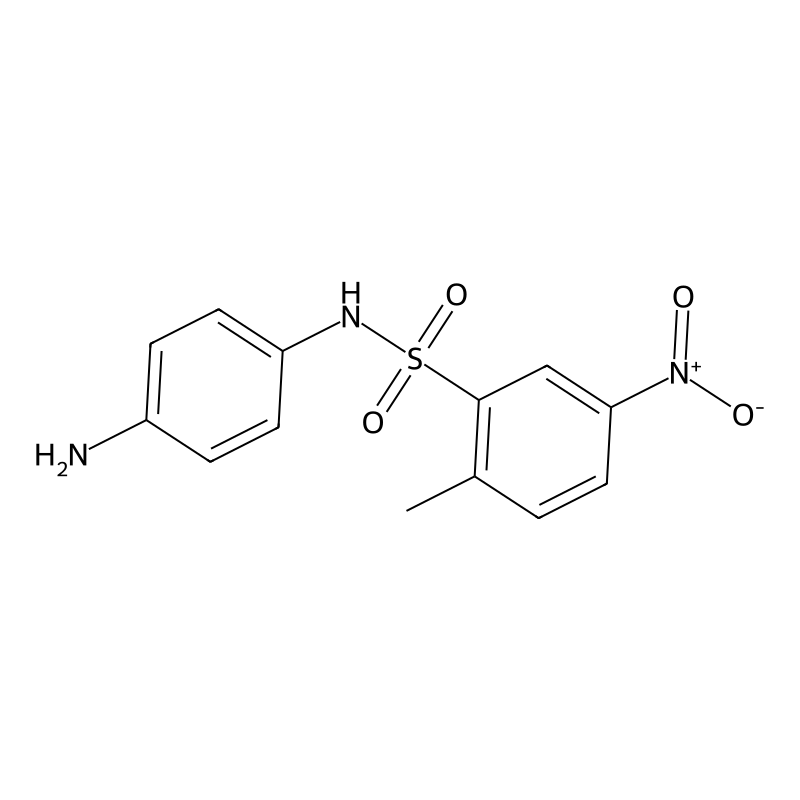

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is characterized by a sulfonamide functional group attached to a 4-aminophenyl moiety. The compound features a nitro group at the 5-position and a methyl group at the 2-position of the benzene ring, contributing to its unique chemical properties. The general structure can be represented as follows:

textNO2 | NH2 - C6H4 - SO2 - NH - C6H4 - CH3

This compound is part of a broader class of sulfonamides that have been extensively studied for their pharmacological properties.

Sulfanilamide acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a precursor molecule essential for bacterial folate synthesis []. By competing with PABA for binding to the enzyme dihydropteroate synthase, sulfanilamide disrupts folate production, hindering bacterial growth and reproduction.

- Acid-base reactions: The sulfonamide group can act as a weak acid, forming salts with bases.

- Nucleophilic substitution: The presence of the sulfonyl group allows for nucleophilic attack by amines or alcohols.

- Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's biological activity.

Sulfonamides are primarily known for their antibacterial properties. N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide exhibits:

- Antimicrobial activity: It inhibits bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell proliferation.

- Potential antitumor effects: Some studies suggest that modifications in the sulfonamide structure can enhance cytotoxicity against cancer cells.

The synthesis of N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide typically involves:

- Formation of the sulfonamide: Reacting 4-aminoaniline with chlorosulfonic acid to form the corresponding sulfonamide.

- Nitration: Introducing the nitro group via electrophilic aromatic substitution using a nitrating mixture (concentrated nitric and sulfuric acids).

- Methylation: Adding a methyl group at the 2-position using methylating agents like dimethyl sulfate or methyl iodide.

These steps can be optimized for yield and purity based on specific laboratory conditions .

N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide has several applications:

- Pharmaceuticals: Used in the development of antibacterial agents and potential anticancer drugs.

- Research: Employed in studies exploring mechanisms of action for sulfonamides and their derivatives.

- Diagnostic tools: Its derivatives may be utilized in various biochemical assays due to their reactive functional groups.

Studies on N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide reveal significant interactions with biological targets:

- Protein binding: The compound shows affinity for certain proteins involved in metabolic pathways, influencing its efficacy and toxicity.

- Enzyme inhibition: It has been observed to inhibit specific enzymes critical to bacterial metabolism, enhancing its antibacterial properties .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Sulfanilamide | Basic structure similar to N-(4-amino...) | First synthetic antibacterial agent |

| Sulfamethoxazole | Contains a methoxy group | Broader spectrum of antimicrobial activity |

| Sulfadiazine | Features a pyrimidine ring | Used primarily in veterinary medicine |

Uniqueness of N-(4-aminophenyl)-2-methyl-5-nitrobenzene-1-sulfonamide:

This compound's distinct nitro and methyl substitutions provide unique electronic properties that may enhance its biological activity compared to other sulfonamides. Its specific structural features allow for targeted modifications that can lead to improved therapeutic profiles.